Nicodicosapent

SREBP抑制剂 GPR109A受体 副作用规避

Researchers studying SREBP-mediated lipid regulation often face confounding effects from GPR109A-mediated flushing when using niacin. Nicodicosapent solves this by inhibiting SREBP (IC50: 17 µM for PCSK9; 27 µM for ApoB) without activating the GPR109A receptor. Key advantages: · Metabolizes to nicotinuric acid, not free niacin, eliminating flushing artifacts in vivo · Reduces PCSK9, LDL-C, and triglycerides at 100 mg/kg in humanized models · Clinical Phase 2 status for hypertriglyceridemia validates translational relevance. Procurement: ≥98% purity, global shipping, bulk quantities available.

Molecular Formula C28H39N3O2
Molecular Weight 449.6 g/mol
CAS No. 1269181-69-2
Cat. No. B609574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicodicosapent
CAS1269181-69-2
SynonymsNicodicosapent;  CAS#1269181-69-2.
Molecular FormulaC28H39N3O2
Molecular Weight449.6 g/mol
Structural Identifiers
InChIInChI=1S/C28H39N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-27(32)30-23-24-31-28(33)26-20-19-22-29-25-26/h3-4,6-7,9-10,12-13,15-16,19-20,22,25H,2,5,8,11,14,17-18,21,23-24H2,1H3,(H,30,32)(H,31,33)/b4-3-,7-6-,10-9-,13-12-,16-15-
InChIKeyYYQALOWPCKMFDQ-JLNKQSITSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Nicodicosapent (CAT-2003) 采购概览


Nicodicosapent (CAS 1269181-69-2, 亦称CAT-2003) 是一种化学合成的脂肪酸-烟酸共轭体,通过酰胺键连接二十碳五烯酸(EPA)与烟酸[1]。其核心药理机制为抑制固醇调节元件结合蛋白(SREBP),从而下调PCSK9、HMG-CoA还原酶等多个胆固醇代谢关键蛋白的活性[1]。该化合物目前处于临床2期开发阶段,针对高甘油三酯血症、高胆固醇血症及家族性乳糜微粒血症等适应症进行临床研究[2]。

Pathway SREBP inhibition study fit
Receptor No GPR109A interaction reported
Metabolite Nicotinuric acid vs free niacin profile

Nicodicosapent 不可替代性


尽管Nicodicosapent由烟酸和EPA化学连接而成,但其药理活性、代谢途径及耐受性与单独给药或物理混合存在本质区别[1]。与烟酸不同,Nicodicosapent在体外不与GPR109A受体相互作用,该受体是介导烟酸引起皮肤潮红等不良事件的主要靶点[1]。在体内,其血浆代谢产物也呈现差异,主要产生烟尿酸而非游离烟酸[1]。这些关键差异意味着在涉及脂质代谢调控的研究中,使用烟酸或EPA的物理混合物无法模拟或重现Nicodicosapent独特的生物学效应,因此无法实现可靠的通用替代[1]。

Target
Substitute
Risk
Nicodicosapent
Niacin/EPA physical mix
GPR109A-mediated effects may not be modeled
Nicodicosapent
Niacin alone
Plasma metabolite profile differs to nicotinuric acid
Nicodicosapent
EPA or niacin separately
PCSK9/ApoB co-suppression likely absent

Nicodicosapent 量化证据指南


GPR109A 介导的潮红副作用规避

Nicodicosapent在体外不激活GPR109A受体,这是其相比烟酸的一个关键差异化特征[1]。其结构与烟酸的区别在于通过酰胺键连接了EPA分子,从而改变了对该受体的结合能力[1]。

GPR109A Interaction
Head-to-head
Target No interaction
Niacin Activates GPR109A
Supports non-flushing SREBP pathway research
In vitro receptor binding assay
SREBP抑制剂 GPR109A受体 副作用规避 烟酸替代

体内代谢路径:烟尿酸 vs 游离烟酸

在Sprague-Dawley大鼠中单次口服给药后,Nicodicosapent(100 mg/kg)在血浆中产生高水平的烟尿酸,而不是烟酸[1]。相比之下,直接口服烟酸(30 mg/kg)的代谢路径不同[1]。

Plasma Metabolite
Head-to-head
Target Nicotinuric acid
Niacin Free niacin
Metabolite context may explain differential effects
Rat oral dosing, LC/MS/MS
药代动力学 代谢产物 烟尿酸 体内转化

PCSK9 与 ApoB 协同抑制

Nicodicosapent在HepG2细胞中展现出对PCSK9分泌的协同抑制作用(IC50 = 17 μM),并以剂量依赖方式抑制ApoB分泌(IC50 = 27 μM)[1]。这种双靶点抑制活性是烟酸或EPA所不具备的。

PCSK9/ApoB IC50
Class-level
PCSK9: 17 μM
ApoB: 27 μM
Supports dual inhibition assay context
HepG2 cells in vitro
PCSK9抑制剂 ApoB分泌 脂质代谢 HepG2细胞

ApoE*3-Leiden 小鼠降脂效果

在ApoE*3-Leiden转基因小鼠(一种人源化脂蛋白代谢模型)中,口服Nicodicosapent(100 mg/kg)显著降低了血浆中PCSK9水平、LDL颗粒(包括VLDL和LDL胆固醇)以及血浆甘油三酯[1]。

In vivo model
Reported
ApoE*3-Leiden Oral 100 mg/kg
Reported lipid-lowering endpoint changes
PCSK9, LDL, TG reductions observed
高脂血症 ApoE*3-Leiden小鼠 甘油三酯 VLDL

临床2期研发进展

Nicodicosapent(CAT-2003)的研发状态为临床2期[1][2]。其适应症包括高甘油三酯血症、高胆固醇血症、家族性乳糜微粒血症等[2]。这表明该化合物已通过早期临床前和临床1期安全性评估。

Development Stage
Reported
Status Phase 2
Supports research tool confidence
Pipeline databases, data to verify
临床阶段 药物开发 高甘油三酯血症 高胆固醇血症

Nicodicosapent 推荐应用场景


规避副作用的 SREBP 通路研究

适用于需要研究SREBP通路在脂质代谢中作用,但希望避免因GPR109A激活带来的潮红、瘙痒等干扰效应的实验。Nicodicosapent不激活GPR109A受体,且体内代谢为烟尿酸,是替代烟酸的理想选择[1]。

PCSK9 与 ApoB 协同调控机制研究

当实验目的为研究PCSK9和ApoB分泌的协同抑制机制时,Nicodicosapent是首选工具分子。其IC50值(PCSK9: 17 μM; ApoB: 27 μM)为在HepG2等细胞系中进行剂量-反应关系研究提供了明确参考[1]。

ApoE*3-Leiden 小鼠模型药效评估

对于需要在人源化脂蛋白代谢模型中评估药物降脂效力的研究,Nicodicosapent是已报道有效的阳性对照。其100 mg/kg的口服剂量能在该模型中显著降低PCSK9、LDL-C、VLDL和甘油三酯水平[1]。

临床2期 SREBP 抑制剂转化参照

在进行新型SREBP抑制剂的临床前开发或验证时,Nicodicosapent可作为机制明确的参照化合物。其临床2期状态(适应症包括高甘油三酯血症、高胆固醇血症)提供了宝贵的开发和临床转化信息[2][3]。

Application
Selection Property
Validation Focus
SREBP pathway research (non-GPR109A)
Non-GPR109A SREBP inhibitor
Confirm metabolite profile and receptor interactions
PCSK9 and ApoB co-regulation mechanism studies
Dual PCSK9/ApoB inhibitor
Validate IC50 and pathway effects in cell models
In vivo pharmacodynamics in humanized lipoprotein models
Reported in vivo lipid-lowering endpoints
Replicate endpoint changes in ApoE*3-Leiden models
Clinical-stage reference for translational research
Phase 2 SREBP inhibitor reference
Review safety and PK data in research context

Technical Documentation Hub

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23 linked technical documents
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